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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological profile of GSK583, a potent and selective inhibitor of
Receptor-Interacting Protein Kinase 2 (RIPK2). All quantitative data is presented in structured
tables for ease of comparison, and detailed experimental protocols for key assays are
provided. Furthermore, signaling pathways and experimental workflows are visualized using
the DOT language for clarity.

Chemical Structure and Physicochemical Properties

GSK583, with the IUPAC name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-
amine, is a small molecule inhibitor belonging to the 4-aminoquinoline class. Its discovery and
characterization have established it as a valuable tool for investigating the role of RIPK2 in
innate immunity and inflammatory diseases.

Table 1: Chemical and Physicochemical Properties of GSK583
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Property Value
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-
IUPAC Name o _
yl)quinolin-4-amine
CAS Number 1346547-00-9
Molecular Formula C20H19FN40O2S
Molecular Weight 398.45 g/mol
FC1=CC2=C(NN=C2NC3=CC=NC4=CC=C(S(=
SMILES
O)(C(C)(C)C)=0)C=C34)C=C1
Appearance Light yellow to yellow solid
Solubility DMSO: = 100 mg/mL (= 250.97 mM)

Ethanol: 20 mM

Water: Insoluble

Powder: -20°C for 3 years; In solvent: -80°C for
Storage
1 year

Pharmacological Properties and Mechanism of
Action

GSK583 is a highly potent and selective, orally bioavailable inhibitor of RIPK2 kinase.[1] Its
mechanism of action involves binding to the ATP-binding pocket of RIPK2, thereby preventing
its autophosphorylation and subsequent activation of downstream signaling pathways. This
inhibition effectively blocks the pro-inflammatory responses mediated by the nucleotide-binding
oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.

In Vitro and In Vivo Activity

GSK583 has demonstrated potent inhibitory activity in various in vitro and in vivo models. It
effectively inhibits the production of pro-inflammatory cytokines such as TNF-a and IL-6.[1]

Table 2: In Vitro and In Vivo Inhibitory Activity of GSK583
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Assay Target/Model ICso0 Reference
Biochemical Assay Human RIPK2 Kinase 5 nM [1]
Rat RIPK2 Kinase 2nM

MDP-stimulated TNF-
Cell-Based Assay a production (Human 8 nM [1]

Monocytes)

MDP-induced TNF-a
production (Human 237 nM [1]
Whole Blood)

MDP-induced TNF-a

production (Rat Whole 133 nM [1]
Blood)

TNF-a and IL-6

production (Human ~200 nM

CD and UC biopsies)

) MDP-induced serum 50 nM (blood
In Vivo Model ) [1]
KC levels (Rat) concentration)

MDP-induced serum
KC levels and 37 nM (blood
neutrophil recruitment  concentration)

[1]

(Mouse)

Kinase Selectivity

GSK583 exhibits excellent selectivity for RIPK2 over a broad panel of other kinases, making it

a specific tool for interrogating RIPK2-mediated signaling. At a concentration of 1 uM, GSK583
showed minimal inhibition of a panel of 300 kinases, including closely related kinases like p38a
and VEGFR2.[1]

Pharmacokinetic Profile

GSK583 displays moderate oral bioavailability in preclinical species. However, it has been
noted to have a less than optimal pharmacokinetic profile and off-target activity against the
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hERG ion channel, which has limited its progression as a clinical drug candidate but solidified
its role as a valuable research tool.

Table 3: Pharmacokinetic Parameters of GSK583 in Rat

Parameter Value Reference
Oral Bioavailability (F%) 39%

Clearance (iv) Low

Volume of Distribution (iv) Moderate

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of GSK583.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding affinity of GSK583 to the ATP-binding pocket of RIPK2.
Protocol:
* Reagent Preparation:

o Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgClz, 1 mM DTT, 1 mM
CHAPS.

o Recombinant full-length FLAG-His-tagged RIPK2 is purified from a baculovirus expression
system and diluted in Assay Buffer.

o Afluorescently labeled ATP-competitive ligand (tracer) is diluted in Assay Buffer to a final
concentration of 5 nM.

o GSKH583 is serially diluted in 200% DMSO.

e Assay Procedure:
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Dispense 100 nL of the GSK583 serial dilutions into a 384-well, low-volume, black, round-

[e]

bottom plate.

Add 5 pL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room

[e]

temperature.

[e]

Add 5 pL of the fluorescent tracer solution to each well.

Incubate for a further 10 minutes at room temperature, protected from light.

o

» Data Acquisition and Analysis:

o Measure fluorescence polarization on a suitable plate reader with excitation and emission
wavelengths appropriate for the fluorophore.

o The percentage of inhibition is calculated based on the polarization values of control wells
(enzyme with tracer and tracer alone).

o 1Cso values are determined by fitting the concentration-response data to a four-parameter
logistic equation.

MDP-Stimulated TNF-a Production in Human Monocytes

This cell-based assay assesses the functional inhibition of the NOD2 signaling pathway by
GSK583.

Protocol:
e Cell Preparation:

o Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by
density gradient centrifugation followed by immunomagnetic separation or plastic
adherence.

o Resuspend monocytes in complete RPMI 1640 medium supplemented with 10% fetal
bovine serum, L-glutamine, and penicillin-streptomycin.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Plate the cells in a 96-well tissue culture plate at a density of 1 x 10° cells per well and
allow them to adhere.

» Assay Procedure:

o Pre-treat the adherent monocytes with various concentrations of GSK583 (or vehicle
control) for 30 minutes at 37°C.

o Stimulate the cells with Muramyl Dipeptide (MDP) at a final concentration of 10 pg/mL to
activate the NOD2 pathway.

o Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
» Data Acquisition and Analysis:
o Collect the cell culture supernatants.

o Measure the concentration of TNF-a in the supernatants using a commercially available
ELISA kit according to the manufacturer's instructions.

o Calculate the percentage of inhibition of TNF-a production for each GSK583 concentration
relative to the MDP-stimulated control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the GSK583 concentration and fitting the data to a dose-response curve.

In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of GSK583 in a model of acute inflammation.
Protocol:
» Animal Model:

o Use male C57BL/6 mice (8-10 weeks old).

o Administer GSK583 or vehicle control orally (p.o.) at desired doses (e.g., 0.1, 1, and 10
mg/kg).
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¢ Induction of Peritonitis:

o One hour after compound administration, induce peritonitis by intraperitoneal (i.p.)
injection of MDP (e.g., 100 ug per mouse).

o Sample Collection and Analysis:

o At a specified time point post-MDP injection (e.g., 2 hours), collect blood via cardiac
puncture for serum preparation.

o Perform peritoneal lavage with ice-cold PBS to collect peritoneal exudate cells.

o Measure the concentration of KC (the rodent orthologue of IL-8) in the serum using an
ELISA kit.

o Determine the number of neutrophils in the peritoneal lavage fluid by flow cytometry or
differential cell counting.

o Data Analysis:

o Calculate the percentage of inhibition of serum KC levels and neutrophil recruitment for
each GSK583 dose group compared to the MDP-treated vehicle control group.

o Determine the in vivo ICso based on the relationship between the blood concentration of
GSK583 and the inhibition of the inflammatory response.

The NOD2/RIPK2 Signaling Pathway

The NOD2/RIPK2 signaling pathway is a critical component of the innate immune system
responsible for detecting bacterial peptidoglycan fragments and initiating a pro-inflammatory
response. GSK583 targets a key kinase in this pathway, RIPK2.
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Caption: NOD2/RIPK2 signaling pathway initiated by MDP.

Experimental Workflow for In Vitro Evaluation of
GSKb583

The following diagram illustrates the general workflow for assessing the in vitro potency of
GSK583.
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Caption: In vitro evaluation workflow for GSK583.

Conclusion

GSK583 is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its favorable in
vitro and in vivo activity, coupled with a high degree of selectivity, makes it an indispensable
tool for elucidating the role of the NOD1/2-RIPK2 signaling pathway in health and disease.
While its pharmacokinetic profile has precluded its clinical development, the wealth of data
generated using GSK583 continues to inform the development of next-generation RIPK2
inhibitors for the treatment of inflammatory disorders. This guide provides a comprehensive
resource for researchers utilizing GSK583 in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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